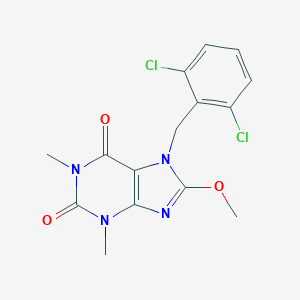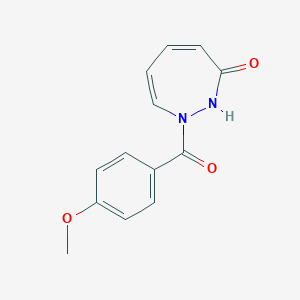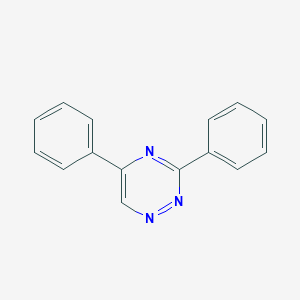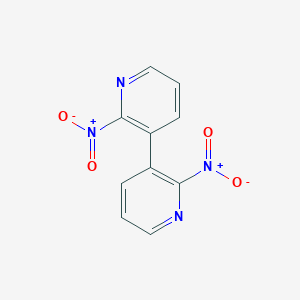
7-(2,6-dichlorobenzyl)-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2,6-dichlorobenzyl)-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a dichlorobenzyl group, a methoxy group, and a dimethylxanthine core. It is of interest in various fields such as medicinal chemistry, pharmacology, and industrial applications due to its potential biological activities and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,6-dichlorobenzyl)-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dichlorobenzyl chloride, 8-methoxy-1,3-dimethylxanthine, and appropriate solvents.
Alkylation Reaction: The 2,6-dichlorobenzyl chloride is reacted with 8-methoxy-1,3-dimethylxanthine in the presence of a base such as potassium carbonate (K₂CO₃) in an aprotic solvent like dimethylformamide (DMF). This step introduces the dichlorobenzyl group to the xanthine core.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the process is optimized for cost-effectiveness and efficiency. This includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction conditions precisely.
Automation: Implementing automated systems for monitoring and controlling reaction parameters.
Green Chemistry: Adopting green chemistry principles to minimize waste and use environmentally benign solvents and reagents.
Análisis De Reacciones Químicas
Types of Reactions
7-(2,6-dichlorobenzyl)-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The dichlorobenzyl group can be reduced to a benzyl group.
Substitution: The chlorine atoms in the dichlorobenzyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in polar solvents.
Major Products
Oxidation: Formation of 7-(2,6-Dichloro-benzyl)-8-formyl-1,3-dimethyl-3,7-dihydro-purine-2,6-dione.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its structural similarity to naturally occurring purines.
Medicine
Medically, it is investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
Industrially, it is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 7-(2,6-dichlorobenzyl)-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or viral replication, thereby exerting anti-inflammatory or antiviral effects.
Comparación Con Compuestos Similares
Similar Compounds
Caffeine (1,3,7-Trimethylxanthine): Similar xanthine core but different substituents.
Theophylline (1,3-Dimethylxanthine): Lacks the dichlorobenzyl and methoxy groups.
Theobromine (3,7-Dimethylxanthine): Similar structure but lacks the dichlorobenzyl group.
Uniqueness
7-(2,6-dichlorobenzyl)-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of the dichlorobenzyl and methoxy groups, which confer distinct chemical and biological properties. These groups enhance its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C15H14Cl2N4O3 |
|---|---|
Peso molecular |
369.2 g/mol |
Nombre IUPAC |
7-[(2,6-dichlorophenyl)methyl]-8-methoxy-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C15H14Cl2N4O3/c1-19-12-11(13(22)20(2)15(19)23)21(14(18-12)24-3)7-8-9(16)5-4-6-10(8)17/h4-6H,7H2,1-3H3 |
Clave InChI |
GKHWCQUMXILZOT-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC)CC3=C(C=CC=C3Cl)Cl |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC)CC3=C(C=CC=C3Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![13-Benzyl 6-tert-butyl 10,10-dimethyl-4-oxo-3-[(phenylacetyl)amino]-9,11,14-trioxa-5,6,13-triazatetracyclo[5.5.2.0~2,5~.0~8,12~]tetradecane-6,13-dicarboxylate](/img/structure/B300331.png)
![Ethyl 9-benzoyl-3,10-dimethyl-4-oxo-8-oxa-5,6,9-triazatricyclo[5.2.2.0~2,5~]undec-10-ene-6-carboxylate](/img/structure/B300332.png)
![5-hydroxy-5-methyl-6-[4-oxo-3-[(phenylacetyl)amino]-1-({[2-(trimethylsilyl)ethoxy]carbonyl}amino)-2-azetidinyl]-5,6-dihydro-4H-1,2-oxazin-4-yl benzoate](/img/structure/B300334.png)
![Ethyl 8-benzoyl-3,10-dimethyl-4-oxo-9-oxa-5,6,8-triazatricyclo[5.2.2.0~2,5~]undec-10-ene-6-carboxylate](/img/structure/B300335.png)
![2-(trimethylsilyl)ethyl (7R,8R)-2-benzoyl-8-methyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-4-carboxylate](/img/structure/B300336.png)
![5,5',7,7'-tetramethoxy-2,2,2',2'-tetramethyl-2,2',3,3'-tetrahydro-1H,1'H-4,4'-spirobi[quinoline]](/img/structure/B300338.png)
![4-methyl-7-({8-[(4-methyl-2-oxo-4a,8a-dihydro-2H-chromen-7-yl)oxy]octyl}oxy)-4a,8a-dihydro-2H-chromen-2-one](/img/structure/B300340.png)
![(4-{1-[4-(2-Furoyl)phenyl]-1-methylethyl}phenyl)(2-furyl)methanone](/img/structure/B300343.png)


![1-[3-(methylsulfanyl)-1,2,4-triazin-5-yl]ethanone O-methyloxime](/img/structure/B300346.png)
![1-[3-(Methylsulfanyl)-1,2,4-triazin-5-yl]-1-butanone {4-nitrophenyl}hydrazone](/img/structure/B300349.png)
![1-[3-(Methylsulfanyl)-1,2,4-triazin-5-yl]-1-butanone (4-chlorophenyl)hydrazone](/img/structure/B300350.png)
